

In Vitro Characterization of NIBR-17: A Technical Whitepaper

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Compound of Interest

Compound Name: NIBR-17

Cat. No.: B10854049

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This technical guide provides a detailed overview of the in vitro characterization of **NIBR-17**, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The following sections summarize its biochemical activity, present generalized experimental methodologies for kinase inhibitor characterization, and visualize its mechanism of action within the canonical PI3K signaling pathway.

Biochemical Activity

NIBR-17 demonstrates potent inhibitory activity across all four class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) from biochemical assays indicate high affinity for the p110 α subunit and potent activity against the β , δ , and γ isoforms.

Table 1: Biochemical Inhibition of Class I PI3K Isoforms by **NIBR-17**

Target Isoform	IC ₅₀ (nM)
PI3K α (p110 α)	1
PI3K β (p110 β)	9.2
PI3K δ (p110 δ)	9
PI3K γ (p110 γ)	20

Data sourced from publicly available information[1].

Experimental Protocols

While specific, detailed experimental protocols for the in vitro characterization of **NIBR-17** are not publicly available, this section outlines a standard methodology for determining the IC₅₀ of a kinase inhibitor in a biochemical assay format.

Protocol: Generic In Vitro Kinase Inhibition Assay (Luminescence-Based)

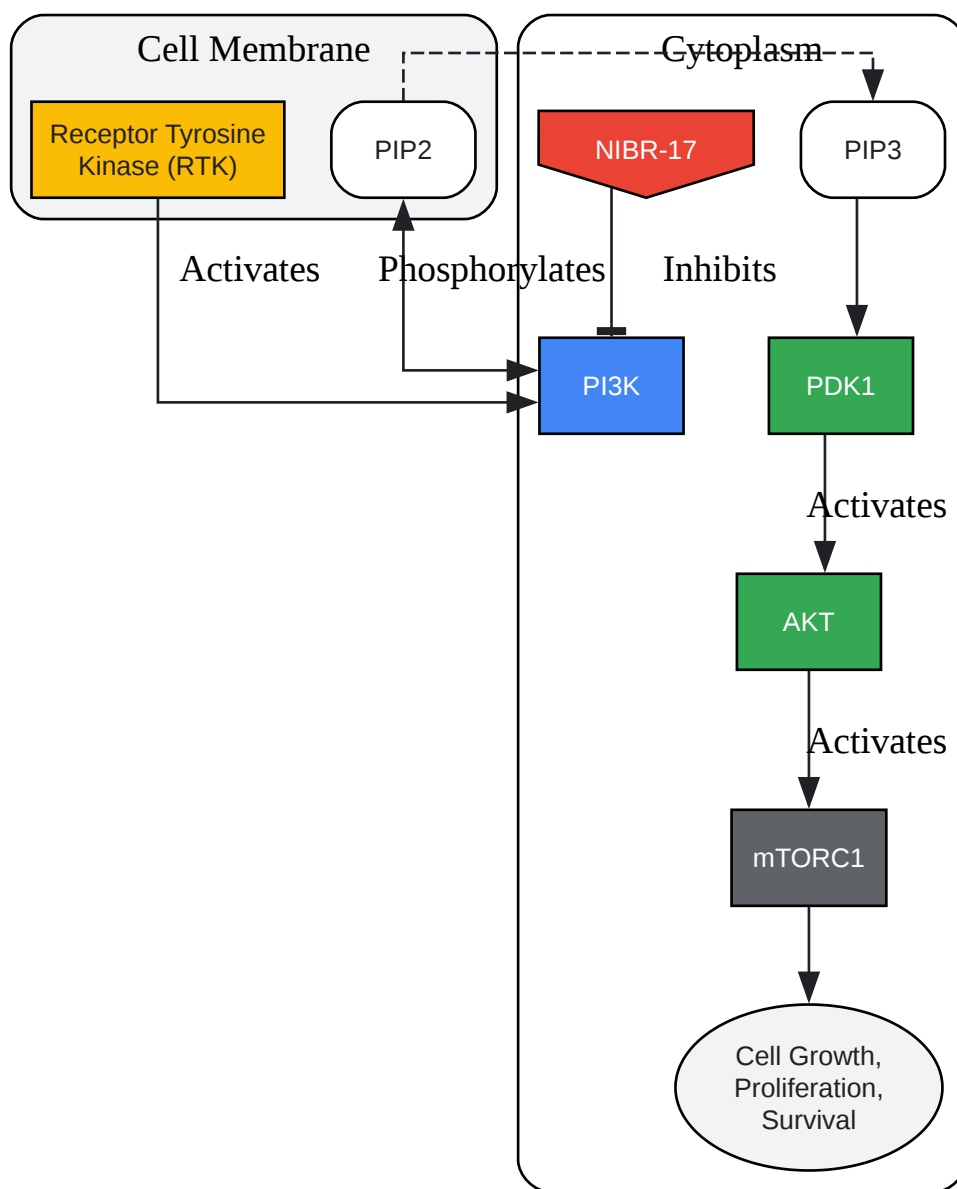
This protocol is a representative example of how the potency of a compound like **NIBR-17** against PI3K isoforms might be determined. It measures the amount of ATP remaining in solution following a kinase reaction; lower ATP levels indicate higher kinase activity.

- Reagent Preparation:
 - Prepare a base reaction buffer (e.g., HEPES, MgCl₂, DTT, and BSA).
 - Dilute the specific PI3K isoform (e.g., PI3K α) to the desired concentration in the reaction buffer.
 - Prepare the lipid substrate (e.g., PIP₂) solution.
 - Create a serial dilution of **NIBR-17** in DMSO, followed by a further dilution in the reaction buffer.
 - Prepare an ATP solution at a concentration near the K_m for the specific kinase isoform.
- Assay Procedure:
 - Add the **NIBR-17** dilutions to the wells of a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
 - Add the PI3K enzyme to all wells except the 100% inhibition control.
 - Initiate the kinase reaction by adding the ATP and PIP₂ substrate mixture to all wells.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Signal Detection:

- Stop the kinase reaction by adding a kinase detection reagent containing a luciferase/luciferin system. This reagent simultaneously inhibits the kinase and generates a luminescent signal inversely proportional to the amount of ATP consumed.
- Incubate the plate for an additional period (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the data using the 0% and 100% inhibition controls.
 - Plot the normalized percentage of inhibition against the logarithm of the **NIBR-17** concentration.
 - Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.

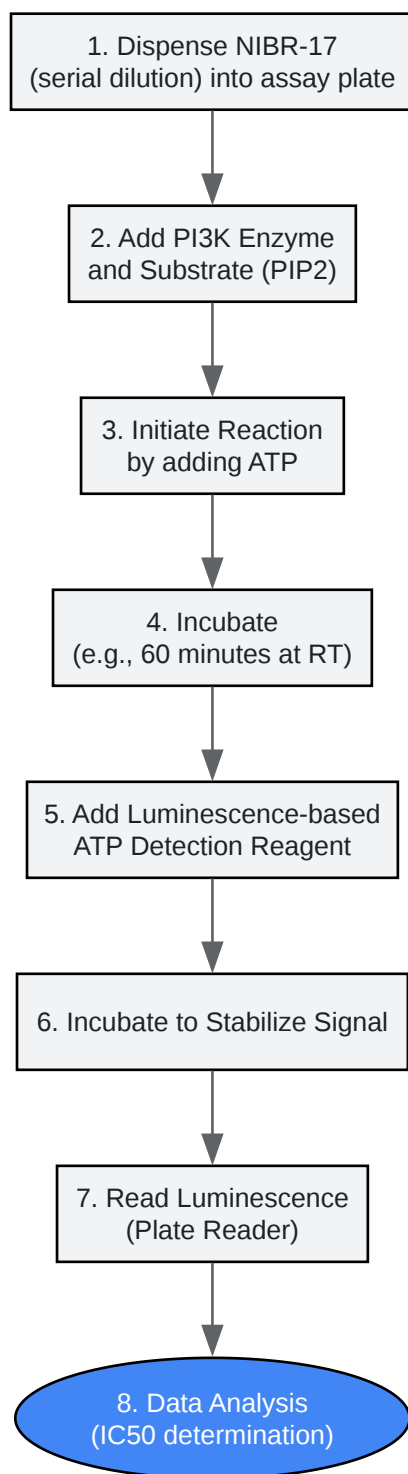
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the inhibitory action of **NIBR-17** on the PI3K signaling pathway and a typical workflow for a biochemical kinase assay.



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Caption: **NIBR-17** inhibits PI3K, blocking the conversion of PIP2 to PIP3.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

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References

- 1. NIBR-17|cas 944396-88-7|DC Chemicals [dcchemicals.com]
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